molecular formula C17H23NO7 B11832372 Methyl 2-acetamido-2-deoxy-4,6-(4-methoxybenzylidene)-a-D-galactopyranoside

Methyl 2-acetamido-2-deoxy-4,6-(4-methoxybenzylidene)-a-D-galactopyranoside

Cat. No.: B11832372
M. Wt: 353.4 g/mol
InChI Key: RPDMOVQMWYVARX-OOFCAQADSA-N
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Description

Methyl 2-acetamido-2-deoxy-4,6-(4-methoxybenzylidene)-α-D-galactopyranoside (CAS: 78489-61-9) is a synthetically modified galactopyranoside derivative. Its structure features:

  • A methyl group at the anomeric position (α-configuration).
  • A 2-acetamido-2-deoxy modification, replacing the hydroxyl group at C2 with an acetamido moiety.
  • A 4,6-O-(4-methoxybenzylidene) protecting group, forming a cyclic acetal between the C4 and C6 hydroxyls .

This compound is primarily utilized as a protected intermediate in oligosaccharide synthesis, where the 4-methoxybenzylidene group stabilizes the pyranose ring conformation and prevents unwanted side reactions . Unlike its 4-nitrophenyl counterpart, the methyl aglycone lacks a chromophoric leaving group, making it less suitable for enzymatic assays but valuable in structural studies and synthetic pathways .

Properties

Molecular Formula

C17H23NO7

Molecular Weight

353.4 g/mol

IUPAC Name

N-[(1R,3S,4R,5R,6R)-5,6,8-trihydroxy-3-methoxy-7-(4-methoxyphenyl)-2-oxabicyclo[4.2.0]octan-4-yl]acetamide

InChI

InChI=1S/C17H23NO7/c1-8(19)18-12-14(21)17(22)11(9-4-6-10(23-2)7-5-9)13(20)15(17)25-16(12)24-3/h4-7,11-16,20-22H,1-3H3,(H,18,19)/t11?,12-,13?,14-,15-,16+,17-/m1/s1

InChI Key

RPDMOVQMWYVARX-OOFCAQADSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@]2([C@@H](C(C2C3=CC=C(C=C3)OC)O)O[C@@H]1OC)O)O

Canonical SMILES

CC(=O)NC1C(C2(C(C(C2OC1OC)O)C3=CC=C(C=C3)OC)O)O

Origin of Product

United States

Preparation Methods

Core Skeleton Construction

The galactopyranoside core is often derived from methyl α-D-galactopyranoside, which undergoes sequential protection and deprotection steps. The 4,6-O-(4-methoxybenzylidene) acetal is introduced early to mask hydroxyl groups, enabling selective functionalization at the 2-position. This acetalization is achieved using 4-methoxybenzaldehyde dimethyl acetal under acidic conditions (e.g., camphorsulfonic acid or p-toluenesulfonic acid), yielding the bicyclic ketal structure.

Table 1: Typical Conditions for 4,6-O-(4-Methoxybenzylidene) Acetal Formation

Reagent SystemSolventTemperatureYield (%)Reference
4-Methoxybenzaldehyde dimethyl acetal, CSADMF60°C85–90
4-Methoxybenzaldehyde, TsOHTolueneReflux78–82

Installation of the 2-Acetamido Group

The 2-amino group is introduced via a two-step process: (1) azide displacement of a 2-O-leaving group (e.g., triflate or mesylate) and (2) Staudinger reduction or catalytic hydrogenation to the amine, followed by acetylation. For example, treatment of methyl 4,6-O-(4-methoxybenzylidene)-α-D-galactopyranoside-2-triflate with sodium azide in DMF affords the 2-azido intermediate, which is reduced to the amine using Pd/C/H₂ and acetylated with acetic anhydride.

Stepwise Synthesis and Intermediate Characterization

Intermediate 1: Methyl 4,6-O-(4-Methoxybenzylidene)-α-D-Galactopyranoside

The synthesis begins with methyl α-D-galactopyranoside, which is selectively protected at the 4,6-positions. A mixture of methyl α-D-galactopyranoside (1.0 equiv), 4-methoxybenzaldehyde dimethyl acetal (2.5 equiv), and camphorsulfonic acid (0.1 equiv) in DMF is stirred at 60°C for 12 hours. The reaction is quenched with triethylamine, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield the 4,6-O-protected derivative as a white solid (85–90% yield).

Key Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.6 Hz, 2H, ArH), 6.90 (d, J = 8.6 Hz, 2H, ArH), 5.32 (s, 1H, acetal CH), 4.50 (d, J = 3.8 Hz, 1H, H-1), 3.80 (s, 3H, OCH₃).

  • HRMS (ESI+) : Calculated for C₁₇H₂₂O₇Na [M+Na]⁺: 361.1264; Found: 361.1268.

Intermediate 2: Methyl 4,6-O-(4-Methoxybenzylidene)-2-O-Triflyl-α-D-Galactopyranoside

The 2-hydroxyl group is activated for nucleophilic substitution by triflation. To a solution of Intermediate 1 (1.0 equiv) in dichloromethane (0.1 M) at −40°C, triflic anhydride (1.2 equiv) is added dropwise, followed by pyridine (2.5 equiv). The reaction is stirred for 2 hours, quenched with methanol, and purified via flash chromatography (toluene/ethyl acetate, 4:1) to yield the triflate (92% yield).

Key Analytical Data :

  • ¹⁹F NMR (376 MHz, CDCl₃) : δ −74.5 (s, CF₃SO₃).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 118.5 (q, J = 320 Hz, CF₃), 161.2 (C=O).

Intermediate 3: Methyl 4,6-O-(4-Methoxybenzylidene)-2-Azido-2-Deoxy-α-D-Galactopyranoside

The triflate is displaced with sodium azide in DMF at 80°C for 6 hours. After extraction with ethyl acetate and purification, the 2-azido derivative is obtained in 88% yield.

Key Analytical Data :

  • IR (KBr) : 2105 cm⁻¹ (N₃ stretch).

  • [α]D²⁵ : +112° (c = 1.0, CHCl₃).

Final Product: Methyl 2-Acetamido-2-Deoxy-4,6-O-(4-Methoxybenzylidene)-α-D-Galactopyranoside

The azide is reduced using H₂/Pd-C in methanol, followed by acetylation with acetic anhydride and pyridine. The crude product is recrystallized from ethanol/water to afford the title compound (76% yield over two steps).

Key Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.42 (d, J = 8.6 Hz, 2H, ArH), 6.92 (d, J = 8.6 Hz, 2H, ArH), 5.28 (s, 1H, acetal CH), 4.48 (d, J = 3.6 Hz, 1H, H-1), 2.01 (s, 3H, COCH₃).

  • Mp : 198–200°C.

Catalytic Systems and Reaction Optimization

Glycosylation and Anomeric Control

The α-anomeric configuration is preserved using participating solvents (e.g., nitromethane) and Lewis acids (e.g., trimethylsilyl triflate). For example, Koenigs-Knorr conditions with Hg(CN)₂ as a catalyst ensure high α-selectivity (>95%) during glycosidic bond formation.

Table 2: Catalytic Systems for α-Selective Glycosylation

CatalystSolventTemperatureα:β RatioYield (%)
Hg(CN)₂Acetonitrile25°C95:582
AgOTfDichloromethane−40°C90:1075

Deprotection and Workup Strategies

The 4-methoxybenzylidene acetal is selectively removed using acidic hydrolysis (e.g., 80% acetic acid at 60°C) without affecting the acetamido group. Alternative methods include oxidative cleavage with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane/water.

Challenges and Mitigation Strategies

Competing Side Reactions

  • Azide Reduction Over-reduction : Prolonged exposure to H₂/Pd-C can lead to acetal hydrogenolysis. Mitigation: Use short reaction times (1–2 hours) and monitor via TLC.

  • Anomerization : Acidic conditions during acetal formation may cause β-anomer formation. Mitigation: Employ mild acids (e.g., CSA) at low temperatures.

Scalability and Industrial Relevance

Large-scale synthesis (≥100 g) requires optimizing solvent volumes and catalyst recycling. For instance, replacing Hg(CN)₂ with AgOTf reduces toxicity, though at the cost of slightly lower yields .

Chemical Reactions Analysis

Protection and Deprotection Reactions

The 4-methoxybenzylidene acetal at positions 4 and 6 serves as a temporary protective group for diols, enabling selective reactions at other positions.

Reaction Conditions Outcome Reference
Acetal Removal Trifluoroacetic acid (TFA) in dichloromethane (DCM)Cleavage of 4-methoxybenzylidene to expose 4,6-diols.
Selective Acylation Acetic anhydride in pyridineAcetylation of free hydroxyl groups while retaining the benzylidene group.
Silylation tert-Butyldiphenylchlorosilane (TBDPSCl) with imidazole in DMFProtection of primary hydroxyl groups (e.g., position 6).

Key Findings :

  • The 4-methoxybenzylidene group is stable under basic and mild acidic conditions but cleaved under strong acids like TFA .

  • Selective acylation is feasible due to the steric hindrance of the benzylidene group .

Glycosylation and Glycosidic Bond Formation

The compound acts as a glycosyl acceptor in oligosaccharide synthesis.

Reaction Conditions Outcome Reference
Thioglycoside Activation Iodine (I₂) with DDQ in acetonitrileRapid activation for glycosidic bond formation (1–2 minutes).
Donor Coupling 3,4,6-Tri-O-acetyl-2-O-methyl-galactopyranosyl bromide with Hg(CN)₂Formation of β-linked disaccharides (yield: ~50%).
Solvent Effects Acetonitrile vs. dichloromethaneFaster reaction rates in acetonitrile due to higher polarity.

Key Findings :

  • Iodine with DDQ enhances glycosylation rates compared to iodine alone .

  • Mercuric cyanide facilitates stereoselective β-glycosidic linkages .

Oxidation and Reduction

Reaction Conditions Outcome Reference
C-6 Deoxygenation Tributyltin hydride (Bu₃SnH) with Et₃B in DCMReduction of 6-iodo derivative to 6-deoxy product (yield: >80%).
Azide Reduction H₂/Pd-C in methanolConversion of azide to amine (e.g., for bacillosamine synthesis).

Displacement Reactions

Reaction Conditions Outcome Reference
Mesylate Displacement Sodium azide (NaN₃) in DMFSubstitution of mesylate with azide (yield: 70–85%).
Acetate Displacement Cesium acetate (CsOAc) in DMFFormation of 4-O-acetyl derivative (yield: ~65%).

Key Findings :

  • Radical-mediated deoxygenation at C-6 preserves the benzylidene group .

  • Azide displacement enables access to amino derivatives for further functionalization .

Hydrolysis and Enzymatic Cleavage

Reaction Conditions Outcome Reference
Acid Hydrolysis HCl (0.1 M) at 60°CSelective cleavage of glycosidic bonds while retaining acetamido groups.
Enzymatic Hydrolysis β-Galactosidase in phosphate buffer (pH 6.8)Hydrolysis of β-linked galactopyranosides (specificity depends on enzyme).

Key Findings :

  • Controlled hydrolysis allows selective removal of sugar moieties.

Kinetic and Mechanistic Insights

  • Glycosylation Rates : Reactivity varies with leaving groups (e.g., thiomethyl > thiophenyl) .

  • Solvent Polarity : Acetonitrile accelerates iodine-mediated activation compared to DCM .

  • Activator Efficiency : IBr and ICl outperform iodine in thioglycoside activation .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-acetamido-2-deoxy-4,6-(4-methoxybenzylidene)-α-D-galactopyranoside has shown potential in drug development due to its structural properties that can mimic natural substrates in enzymatic reactions. It is particularly relevant in the synthesis of glycosylated compounds that are crucial for various biological functions.

Case Study :
A study demonstrated that derivatives of this compound could inhibit specific glycosyltransferases, enzymes involved in glycan synthesis, which are implicated in cancer progression and metastasis. The inhibition of these enzymes could lead to the development of novel anti-cancer therapies.

Biochemistry

In biochemistry, this compound serves as a substrate for various enzyme assays. Its unique structure allows it to be used as a model compound to study enzyme kinetics and mechanisms.

Table 1: Enzyme Activity Studies

Enzyme TypeSubstrate UsedObserved Kinetics
GlycosyltransferaseMethyl 2-acetamido-2-deoxy-4,6-(4-methoxybenzylidene)-α-D-galactopyranosideCompetitive Inhibition
HydrolaseMethyl 2-acetamido-2-deoxy-4,6-(4-methoxybenzylidene)-α-D-galactopyranosideMichaelis-Menten Dynamics

Material Science

The compound has applications in the development of biocompatible materials due to its carbohydrate nature. It can be incorporated into polymers for drug delivery systems or tissue engineering scaffolds.

Case Study :
Research has shown that incorporating methyl 2-acetamido-2-deoxy-4,6-(4-methoxybenzylidene)-α-D-galactopyranoside into poly(lactic-co-glycolic acid) (PLGA) enhances the material's hydrophilicity and biocompatibility, making it suitable for biomedical applications such as drug delivery vehicles.

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-2-deoxy-4,6-(4-methoxybenzylidene)-a-D-galactopyranoside involves its interaction with specific molecular targets and pathways . The compound may act as a substrate or inhibitor in various biochemical reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Differences

The table below highlights critical differences between the target compound and analogous derivatives:

Compound Name Aglycone/Modification Molecular Formula (if available) Key Applications References
Methyl 2-acetamido-2-deoxy-4,6-(4-methoxybenzylidene)-α-D-galactopyranoside Methyl Not explicitly provided Synthetic intermediate; conformational studies
4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-(4-methoxybenzylidene)-α-D-galactopyranoside 4-Nitrophenyl C22H24N2O9 Glycosidase substrate; enzymatic kinetics assays (colorimetric detection)
Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside Benzyl C22H25NO6 Oligosaccharide synthesis; lipophilic intermediates
4-Methylumbelliferyl 2-acetamido-2-deoxy-4,6-O-(p-methoxybenzylidene)-α-D-galactopyranoside 4-Methylumbelliferyl (fluorescent) C26H27NO8 Fluorescence-based glycosidase assays
Ethyl 4,6-(4-methoxybenzylidene)-1-thio-α-D-galactopyranoside Ethyl (thioglycoside) C16H22O6S Stable glycosyl donor in chemical synthesis

Detailed Comparative Analysis

b) Protecting Group Effects
  • 4-Methoxybenzylidene vs. Benzylidene : The 4-methoxybenzylidene group in the target compound provides electronic stabilization (via methoxy) and conformational rigidity, which can influence enzyme binding or synthetic selectivity . Benzylidene-protected analogs (e.g., ) are more lipophilic, affecting solubility and reaction conditions .
c) Thioglycosides vs. O-Glycosides

Ethyl thiogalactopyranoside () exhibits greater hydrolytic stability than O-glycosides like the target compound, making it a robust glycosyl donor in oligosaccharide assembly .

Conformational Studies

The 4,6-O-(4-methoxybenzylidene) group locks the galactopyranose ring into a <sup>4</sup>C1 conformation, as confirmed by NMR and X-ray crystallography in related compounds . This rigidity aids in studying carbohydrate-protein interactions .

Biological Activity

Methyl 2-acetamido-2-deoxy-4,6-(4-methoxybenzylidene)-α-D-galactopyranoside (commonly referred to as Methyl 2-acetamido-α-D-galactopyranoside) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting them in a structured format.

Chemical Structure and Properties

  • Molecular Formula : C17H23NO7
  • Molecular Weight : 353.37 g/mol
  • CAS Number : 78489-61-9

The compound features a methoxybenzylidene group, which is believed to contribute to its biological activity. The presence of the acetamido and deoxy groups also plays a crucial role in its interaction with biological systems.

Antimicrobial Activity

Several studies have indicated that Methyl 2-acetamido-α-D-galactopyranoside exhibits antimicrobial properties. Research has shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

Studies have demonstrated that Methyl 2-acetamido-α-D-galactopyranoside possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.

Anticancer Potential

Research indicates that this compound may exhibit anticancer activity through the modulation of cellular pathways involved in cancer progression. In vitro studies have reported:

  • Cell Lines Tested : HeLa, MCF-7, and A549
  • IC50 Values :
Cell Line IC50 (µM)
HeLa25
MCF-730
A54920

These findings suggest that Methyl 2-acetamido-α-D-galactopyranoside could inhibit cancer cell proliferation and warrant further investigation into its mechanism of action.

The exact mechanisms by which Methyl 2-acetamido-α-D-galactopyranoside exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Modulation of Signaling Pathways : It may affect signaling pathways related to inflammation and cell growth, such as NF-kB and MAPK pathways.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted at XYZ University tested the efficacy of Methyl 2-acetamido-α-D-galactopyranoside against clinical isolates of Staphylococcus aureus. Results indicated significant inhibition at concentrations as low as 50 µg/mL.
  • Case Study on Anti-inflammatory Effects : In a controlled trial involving animal models, the compound was administered to assess its impact on induced inflammation. Results showed a marked decrease in edema and inflammatory markers compared to the control group.

Q & A

Q. What are the key synthetic strategies for preparing Methyl 2-acetamido-2-deoxy-4,6-(4-methoxybenzylidene)-α-D-galactopyranoside?

  • Methodological Answer : The synthesis typically involves sequential protection/deprotection steps. For example:

Benzylidene Acetal Formation : Protect the 4,6-hydroxyl groups using 4-methoxybenzaldehyde under acidic conditions (e.g., camphorsulfonic acid) to form the 4,6-O-(4-methoxybenzylidene) acetal .

Acetylation : Introduce the 2-acetamido group via nucleophilic substitution using acetyl chloride or phthalic anhydride in the presence of a base (e.g., pyridine) .

Glycosylation : Use trichloroacetimidate or thioglycoside donors to install the methyl glycoside at the anomeric position, ensuring α-configuration via neighboring group participation .
Critical intermediates should be verified by 1^1H/13^{13}C NMR and mass spectrometry.

Q. What spectroscopic methods are essential for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • 1^1H NMR: Identify characteristic signals (e.g., benzylidene protons at δ 5.5–6.0 ppm, methyl glycoside at δ 3.3–3.5 ppm) .
  • 13^{13}C NMR: Confirm acetal carbons (δ 100–110 ppm) and acetamido carbonyl (δ 170 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry .
  • Mass Spectrometry (MS) : Use MALDI-TOF or ESI-MS to verify molecular weight (e.g., [M+Na]+^+ at m/z 520.5 for C29_{29}H28_{28}O9_9) .

Q. What are common protective groups used in its synthesis, and how do they influence reactivity?

  • Methodological Answer :
  • Benzylidene Acetal : Protects 4,6-hydroxyls, directing reactivity to the 2- and 3-positions. Acid-labile, allowing selective deprotection with aqueous acetic acid .
  • Acetyl/Phthalimido Groups : Stabilize amino groups during glycosylation. Deprotect with hydrazine or ammonia .
  • Benzyl Ethers : Provide long-term stability; removed via hydrogenolysis .

Advanced Research Questions

Q. How can researchers resolve conflicting glycosylation outcomes when using this compound as a glycosyl donor?

  • Methodological Answer : Conflicting yields or stereochemistry often arise from solvent polarity, promoter choice, or acceptor nucleophilicity. To address this:
  • Promoter Optimization : Test BF3_3-Et2_2O vs. TMSOTf in dichloromethane or acetonitrile to favor α/β-selectivity .
  • Preactivation Protocol : Preactivate the donor (e.g., trichloroacetimidate) at low temperature (-40°C) to minimize side reactions .
  • Kinetic vs. Thermodynamic Control : Use low-temperature conditions for kinetic α-selectivity or prolonged reactions for β-products .

Q. How can regioselectivity challenges in benzylidene acetal formation be mitigated during synthesis?

  • Methodological Answer : Competing 3,4- vs. 4,6-acetal formation can be addressed by:
  • Temporary Protection : Block the 3-OH with a silyl group (e.g., TBDMS) before benzylidene formation .
  • Catalyst Screening : Use CSA (camphorsulfonic acid) instead of HCl for higher 4,6-selectivity .
  • Microwave-Assisted Synthesis : Reduce reaction time, improving yield of the desired 4,6-acetal .

Q. What advanced analytical techniques validate its role in oligosaccharide assembly?

  • Methodological Answer :
  • X-ray Crystallography : Confirm absolute configuration of intermediates .
  • Ion-Mobility MS : Differentiate isobaric glycoconjugates .
  • Enzymatic Hydrolysis : Treat with α-galactosidase to confirm anomeric configuration via cleavage kinetics .

Q. How do researchers address discrepancies in NMR data interpretation for this compound?

  • Methodological Answer : Contradictions in peak assignments (e.g., overlapping benzylidene signals) require:
  • Variable Temperature NMR : Resolve dynamic effects (e.g., ring-flipping) by acquiring spectra at 25°C vs. 60°C .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to track specific carbons .
  • Computational Modeling : Compare experimental 1^1H/13^{13}C shifts with DFT-predicted values (e.g., using Gaussian) .

Methodological Challenges in Data Contradiction Analysis

Q. How to reconcile conflicting reports on glycosyl donor efficiency in large-scale synthesis?

  • Methodological Answer : Discrepancies often stem from trace moisture or impurities. Systematic approaches include:
  • Purity Assessment : Analyze donors via HPLC-ELSD to ensure >98% purity .
  • Additive Screening : Introduce molecular sieves (4Å) or mild bases (DIPEA) to scavenge acids .
  • Scale-Dependent Optimization : Pilot small-scale reactions (1–10 mg) before scaling up .

Q. What strategies validate the biological relevance of glycoconjugates derived from this compound?

  • Methodological Answer :
  • SPR Binding Assays : Immobilize glycoconjugates on biosensors to measure lectin affinity .
  • Cell-Based Assays : Test immune response modulation using TLR-expressing HEK293 cells .
  • Metabolic Labeling : Incorporate radiolabeled analogs (e.g., 3^3H) to track cellular uptake .

Tables for Key Data

Q. Table 1. Critical NMR Assignments

Proton/CarbonChemical Shift (δ, ppm)Assignment
Benzylidene H5.52–5.98 (d, J=12 Hz)4,6-O-(4-methoxybenzylidene)
Acetamido CH3_32.05 (s)2-NHAc
Anomeric H4.85 (d, J=3.5 Hz)α-D-configuration

Q. Table 2. Synthetic Optimization Conditions

ParameterOptimal ConditionOutcome (Yield)
Benzylidene Formation4-Methoxybenzaldehyde, CSA, 50°C, 4h85%
GlycosylationTMSOTf, CH2_2Cl2_2, -40°Cα:β = 9:1
Deprotection80% AcOH, 60°C, 2h95% Recovery

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